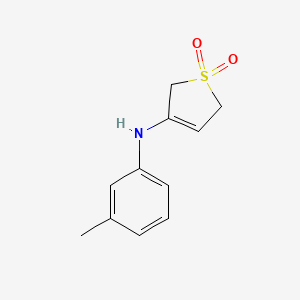![molecular formula C24H27N3O3S B2647420 N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393833-55-1](/img/structure/B2647420.png)
N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolo[1,2-a]pyrazine core, substituted with an o-tolyl group and a 3,4,5-trimethoxyphenyl group, along with a carbothioamide functional group. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminopyridine derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the o-Tolyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the pyrrolo[1,2-a]pyrazine core is reacted with o-tolyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the 3,4,5-Trimethoxyphenyl Group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the pyrrolo[1,2-a]pyrazine intermediate is treated with 3,4,5-trimethoxybenzyl chloride.
Formation of the Carbothioamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbothioamide group, converting it to an amine or thiol derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or thiols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide may serve as a probe for studying enzyme interactions and cellular pathways due to its potential bioactivity.
Medicine
The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its ability to undergo various chemical reactions makes it a versatile candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity and stability.
作用机制
The mechanism by which N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The presence of the carbothioamide group suggests potential interactions with thiol-containing proteins, which could lead to modulation of cellular pathways.
相似化合物的比较
Similar Compounds
- N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-pyrrolo[1,2-a]pyrazine-2-carboxamide
- N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-pyrrolo[1,2-a]pyrazine-2-thioamide
Uniqueness
Compared to similar compounds, N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide stands out due to the presence of the dihydropyrrolo[1,2-a]pyrazine core, which imparts unique electronic and steric properties. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
N-(2-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-16-8-5-6-9-18(16)25-24(31)27-13-12-26-11-7-10-19(26)22(27)17-14-20(28-2)23(30-4)21(15-17)29-3/h5-11,14-15,22H,12-13H2,1-4H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNZEWUGECIVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2647338.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-(1-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2647340.png)
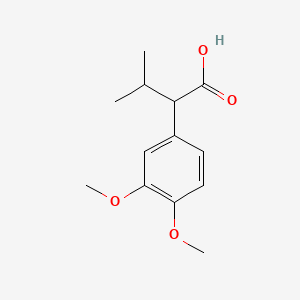
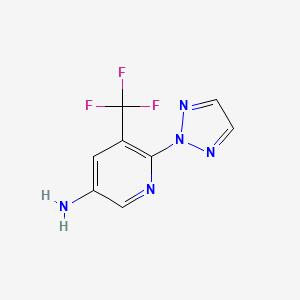
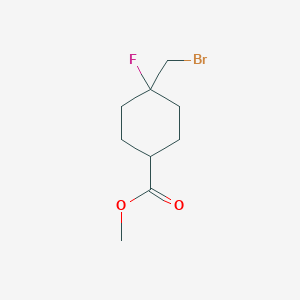
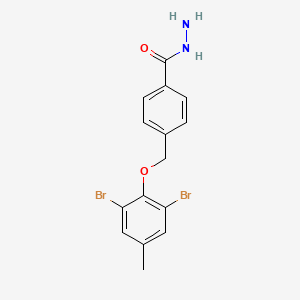
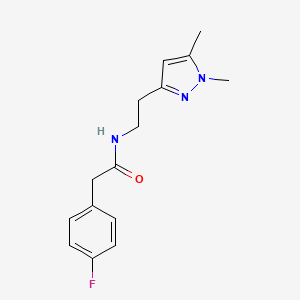
![5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2647351.png)
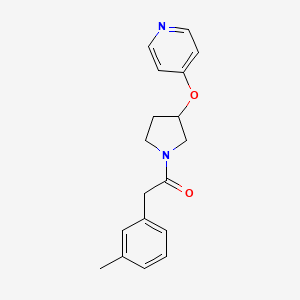

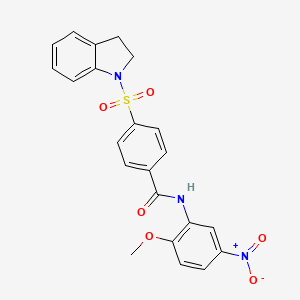
![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2647358.png)
